N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Lipophilicity Drug design ADME

N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923695-29-8) is a heterocyclic amide composed of a furan-2-carboxamide head group linked via a 2-amino-thiazole spacer to a butylamino-2-oxoethyl side chain. With a molecular formula of C₁₄H₁₇N₃O₃S and a molecular weight of 307.37 g·mol⁻¹, it belongs to the class of thiazole‑furan hybrid compounds that have attracted interest in medicinal chemistry for their potential kinase inhibitory and antimicrobial properties.

Molecular Formula C14H17N3O3S
Molecular Weight 307.37
CAS No. 923695-29-8
Cat. No. B2689842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
CAS923695-29-8
Molecular FormulaC14H17N3O3S
Molecular Weight307.37
Structural Identifiers
SMILESCCCCNC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CO2
InChIInChI=1S/C14H17N3O3S/c1-2-3-6-15-12(18)8-10-9-21-14(16-10)17-13(19)11-5-4-7-20-11/h4-5,7,9H,2-3,6,8H2,1H3,(H,15,18)(H,16,17,19)
InChIKeyOAMLMCNMDDEOBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923695-29-8) – Scientific Procurement Baseline


N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923695-29-8) is a heterocyclic amide composed of a furan-2-carboxamide head group linked via a 2-amino-thiazole spacer to a butylamino-2-oxoethyl side chain [1]. With a molecular formula of C₁₄H₁₇N₃O₃S and a molecular weight of 307.37 g·mol⁻¹, it belongs to the class of thiazole‑furan hybrid compounds that have attracted interest in medicinal chemistry for their potential kinase inhibitory and antimicrobial properties [1][2]. The compound serves as a versatile building block in organic synthesis and is primarily sourced from specialized chemical suppliers for research use.

N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide – Why Generic In‑Class Substitution Is Not Advisable


Thiazole‑furan carboxamides cannot be freely interchanged because even seemingly minor structural variations—such as the presence, length, and nature of the N‑alkyl amide side chain—profoundly influence lipophilicity, hydrogen‑bonding capacity, and molecular flexibility [1]. Direct quantitative comparisons between N‑(4‑(2‑(butylamino)‑2‑oxoethyl)thiazol‑2‑yl)furan‑2‑carboxamide and its closest analogs (e.g., the unsubstituted parent N‑(thiazol‑2‑yl)furan‑2‑carboxamide, or the propyl‑linked variant N‑(4‑(3‑(butylamino)‑3‑oxopropyl)thiazol‑2‑yl)furan‑2‑carboxamide) show significant differences in computed physicochemical parameters that are directly relevant to target engagement, solubility, and permeability [1][2]. These differences mean that substituting one analog for another without experimental validation carries a high risk of divergent biological outcomes.

N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide – Quantitative Differentiation Evidence Against Closest Analogs


Enhanced Lipophilicity (XLogP3) Relative to Unsubstituted Parent

The target compound displays a predicted XLogP3 of 2.8, compared to 1.5 for the unsubstituted analog N-(thiazol-2-yl)furan-2-carboxamide [1][2]. This +1.3 log unit increase reflects the contribution of the butylamino-2-oxoethyl side chain and translates to an approximately 20‑fold higher octanol/water partition coefficient.

Lipophilicity Drug design ADME

Reduced Topological Polar Surface Area (TPSA) Compared to Linker‑Extended Analog

The target compound has a computed TPSA of 92.3 Ų, which is 8.4 Ų lower than the 100.7 Ų determined for N-(4-(3-(butylamino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide, the analog bearing a propyl instead of an ethyl linker [1][2]. The reduced polar surface area is a consequence of the shorter methylene chain between the thiazole ring and the amide group.

Permeability Blood-brain barrier Physicochemical property

Increased Molecular Flexibility (Rotatable Bond Count) vs. Cyclic or Rigid Thiazole‑Furan Hybrids

N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide exhibits 8 rotatable bonds, compared to only 3 for the rigid parent scaffold N-(thiazol-2-yl)furan-2-carboxamide [1][2]. This higher degree of conformational freedom is introduced by the butylamino‑2‑oxoethyl chain and may allow the target compound to adapt to a wider range of binding‑site geometries.

Conformational entropy Binding affinity Flexibility

Distinct Hydrogen‑Bond Donor/Acceptor Profile vs. Methylcarbamate Analog

The target compound possesses 2 hydrogen‑bond donors (the secondary amide NH and the terminal amide NH of the butylamino group) and 4 hydrogen‑bond acceptors. In contrast, the structurally related methyl (4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)carbamate (CAS 953200-23-2) contains only 1 donor and 5 acceptors due to the replacement of the furan amide NH with a carbamate oxygen [1][2]. This difference alters the compound's hydrogen‑bonding network capability, which can affect both solubility and target recognition.

Hydrogen bonding Molecular recognition Solubility

N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide – Prioritized Research and Industrial Application Scenarios


Central Nervous System (CNS) Drug Discovery Programs

With a predicted XLogP3 of 2.8 and a TPSA of 92.3 Ų, the compound sits near the favorable physicochemical space for blood‑brain barrier penetration [1]. Medicinal chemistry teams pursuing CNS kinase or GPCR targets may prioritize this analog over the less lipophilic parent (XLogP3 = 1.5) or the linker‑extended variant (TPSA = 100.7 Ų) when passive permeability is critical.

Kinase Inhibitor Lead Optimization

The butylamino‑2‑oxoethyl side chain provides additional hydrogen‑bond donor capacity and conformational flexibility that can be exploited to interact with the hinge region or allosteric pockets of kinases [1][2]. The compound is structurally related to thiazolyl inhibitors of Tec family tyrosine kinases, making it a relevant scaffold for immunomodulatory or oncology programs.

Structure‑Activity Relationship (SAR) Studies on Thiazole‑Furan Hybrids

The well‑defined differences in rotatable bonds (8 vs. 3), hydrogen‑bond donors (2 vs. 1), and TPSA (92.3 vs. 100.7 Ų) relative to close analogs make this compound a valuable tool for systematic SAR exploration of how side‑chain modifications influence in vitro potency, selectivity, and pharmacokinetic properties [1][2].

Quote Request

Request a Quote for N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.